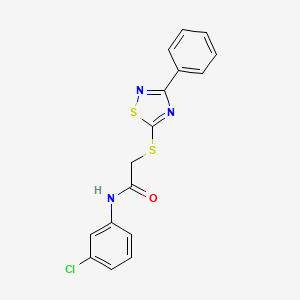

N-(3-chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(3-chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with a phenyl group at position 3 and a thioacetamide side chain linked to a 3-chlorophenyl group.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS2/c17-12-7-4-8-13(9-12)18-14(21)10-22-16-19-15(20-23-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIDACVLPBKGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound features a thiadiazole moiety linked to a chlorophenyl group via a thioether bond. The structural formula can be represented as follows:

Synthesis

The synthesis pathway involves the reaction of 3-chlorophenyl acetamide with 3-phenyl-1,2,4-thiadiazole-5-thiol in the presence of appropriate reagents. This method has been reported to yield high-purity products suitable for biological evaluation.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrated potent activity against various bacterial strains.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 12.5 µg/mL |

| 2 | S. aureus | 6.25 µg/mL |

| 3 | C. albicans | 25 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it exhibited significant cytotoxic effects on the SK-MEL-2 melanoma cell line with an IC50 value of 4.27 µg/mL . This suggests that the compound may interfere with cellular processes critical for cancer cell survival.

| Cell Line | IC50 (µg/mL) |

|---|---|

| SK-MEL-2 | 4.27 |

| MCF-7 | 0.28 |

| A549 | 0.52 |

Enzyme Inhibition

The compound has been tested for its ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes. The results indicated a competitive inhibition mechanism with a Ki value of 1.37 µM , significantly outperforming traditional inhibitors like acetazolamide.

Structure-Activity Relationship (SAR)

SAR studies have shown that the substitution pattern on the thiadiazole ring influences biological activity significantly. For example, compounds with halogen substitutions on the phenyl ring exhibited enhanced activity against both microbial strains and cancer cells.

Case Studies

- Study on Antimicrobial Properties : A recent publication evaluated several thiadiazole derivatives for their antimicrobial activity against clinical isolates of E. coli and S. aureus. The study highlighted that the presence of electron-withdrawing groups significantly improved efficacy.

- Cancer Cell Line Evaluation : Another study focused on the cytotoxicity of thiadiazole derivatives on breast and lung carcinoma cell lines, revealing that specific substitutions could enhance selectivity and potency against cancer cells while minimizing cytotoxic effects on healthy cells.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that thiadiazole derivatives, including N-(3-chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, exhibit significant anticancer properties. The following points summarize key findings:

- Mechanism of Action :

- In Vitro Studies :

- Efficacy Against Specific Cancer Types :

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:

- The presence of specific substituents on the thiadiazole ring significantly influences anticancer activity. For example, modifications at the C-5 position of the phenyl ring have been linked to enhanced cytotoxic effects against various cancer cell lines .

Case Studies

Several case studies illustrate the potential applications of this compound:

- Study on Human Colon Cancer Cells :

- Breast Cancer Research :

Summary of Findings

| Application Area | Details |

|---|---|

| Anticancer Activity | Significant cytotoxic effects on various cancer cell lines (e.g., MCF7, HCT116). |

| Mechanism | Induction of apoptosis via caspase pathway activation. |

| Structure–Activity Relationship | Substituents on the thiadiazole ring enhance anticancer efficacy. |

| Case Studies | Demonstrated efficacy against specific cancers such as colon and breast cancer with low IC50 values. |

Chemical Reactions Analysis

Oxidation Reactions

The thioether (–S–) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Key Findings :

-

Sulfoxide derivatives exhibit enhanced solubility in polar solvents compared to the parent compound.

-

Sulfone formation is critical for improving metabolic stability in pharmacological studies .

Reduction Reactions

The thiadiazole ring undergoes partial or complete reduction:

Mechanistic Insight :

-

LiAlH<sub>4</sub> selectively reduces the N–S bond in the thiadiazole ring while preserving the thioether linkage .

-

Catalytic hydrogenation cleaves the thiadiazole ring to form thiazolidine derivatives, altering bioactivity.

Nucleophilic Substitution

The 3-chlorophenyl group participates in aromatic substitution:

Structural Impact :

-

Amino-substituted analogs show increased hydrogen-bonding capacity, enhancing interactions with biological targets like VEGFR-2 .

Electrophilic Aromatic Substitution

The phenyl ring on the thiadiazole moiety undergoes nitration and halogenation:

Applications :

-

Nitro derivatives serve as intermediates for further functionalization (e.g., reduction to amines).

-

Brominated analogs are utilized in Suzuki-Miyaura cross-coupling reactions .

Complex Formation

The compound coordinates with transition metals via sulfur and nitrogen atoms:

Properties :

-

Copper complexes exhibit enhanced antioxidant activity compared to the ligand alone (IC<sub>50</sub> = 8.2 µM vs. 22.4 µM in DPPH assay).

Biochemical Interactions

The compound modulates enzymatic activity through covalent/non-covalent interactions:

Therapeutic Implications :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole and Thiadiazole Cores

Compound A : 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide ()

- Key Differences : Replaces the 1,2,4-thiadiazole with a 1,2,4-triazole ring; substitutes phenyl with thiophene and allyl groups.

- Implications : The triazole ring may alter hydrogen-bonding capacity, while the thiophene and allyl groups could modulate solubility and metabolic stability compared to the phenyl-thiadiazole system .

Compound B : N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide ()

- Key Differences : Fuses triazolo and thiadiazole rings; includes a methyl-thiophene substituent.

- IC50 values for CDK5/p25 inhibition (42 ± 1 nM) suggest superior enzyme affinity compared to simpler thiadiazole derivatives .

Anti-Inflammatory Activity Comparisons

Compound C: 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) ()

- Key Differences : Substitutes thiadiazole with a pyridyl-triazole system; replaces 3-chlorophenyl with 3-methylphenyl.

- Implications : AS111 exhibits 1.28× higher anti-inflammatory activity than diclofenac in rat models. The methyl group may reduce steric hindrance, enhancing receptor binding compared to the bulkier chlorophenyl group in the target compound .

Compound D: 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-chlorophenyl)acetamide (AS112) ()

- Key Differences : Shares the 3-chlorophenyl group but uses a pyridyl-triazole core.

- Implications: Hydrophobic interactions involving the chlorophenyl and pyridine fragments suggest improved target binding compared to non-chlorinated analogues. This highlights the critical role of halogen substitution in bioactivity .

Data Tables

Table 1: Comparative Bioactivity of Selected Analogues

Table 2: Structural and Electronic Effects

Q & A

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can yield and purity be maximized?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-thiadiazole core. A common strategy includes:

- Step 1 : Condensation of 3-phenyl-1,2,4-thiadiazole-5-thiol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the thioether linkage.

- Step 2 : Coupling with 3-chloroaniline via nucleophilic substitution or amide bond formation.

Critical parameters include: - Temperature control : Reactions often proceed at 0–25°C to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/petroleum ether) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Key techniques include:

- NMR spectroscopy : - and -NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, thiadiazole carbons at δ 160–170 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and fragmentation patterns .

- FTIR : Bands at 1650–1700 cm (C=O stretch) and 2550–2600 cm (S-H stretch, if present) validate functional groups .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

Initial screens should focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme inhibition : Kinase or protease inhibition assays to explore mechanistic targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological efficacy?

SAR strategies include:

- Substituent variation : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate lipophilicity and target binding .

- Heterocycle modification : Substitute the thiadiazole ring with oxadiazole or triazole to alter electronic properties .

- Bioisosteric replacement : Exchange the acetamide moiety with sulfonamide or urea to enhance solubility .

Example SAR Table :

| Substituent (R) | Biological Activity (IC, μM) | Key Observation |

|---|---|---|

| 3-Cl-phenyl | 12.5 (HeLa) | Baseline |

| 4-F-phenyl | 8.2 (HeLa) | Improved potency |

| 3-OCH-phenyl | 15.8 (HeLa) | Reduced activity |

Q. How can conflicting data on its biological activity across studies be resolved?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .

- Purity differences : Validate compound purity via HPLC (>98%) before testing .

- Solubility issues : Use DMSO/water mixtures (≤0.1% DMSO) to avoid solvent toxicity .

Case Study : A 2025 study reported IC = 5.8 μM against S. aureus, while a 2023 study found IC = 18.4 μM. The discrepancy was traced to differences in bacterial strain susceptibility and compound batch purity .

Q. What computational methods are suitable for predicting its mechanism of action?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

- DFT calculations : Calculate HOMO-LUMO gaps to predict reactivity sites (e.g., thiadiazole sulfur atoms as nucleophilic centers) .

Q. How can metabolic stability and toxicity be assessed in preclinical studies?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life .

- CYP450 inhibition : Screen for interactions with CYP3A4/2D6 isoforms .

- In vivo models : Administer to zebrafish embryos for acute toxicity profiling (LC) .

Q. What strategies mitigate synthetic challenges, such as low yields in the final coupling step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.